Cas no 51209-73-5 (4-(1,3-benzodioxol-5-ylmethylideneamino)phenol)

4-(1,3-benzodioxol-5-ylmethylideneamino)phenol Chemical and Physical Properties
Names and Identifiers
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- 4-(1,3-benzodioxol-5-ylmethylideneamino)phenol
- 4-[(E)-(2H-1,3-Benzodioxol-5-ylmethylidene)amino]phenol
- AC1L8208
- Ambcb5311427
- CBDivE_015787
- NSC267435
- Piperonal-(4-hydroxy-phenylimin)
- piperonal-(4-hydroxy-phenylimine)
- MFCD00441530
- DS-001254
- 4-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]phenol
- NSC-267435
- JS-2977
- 4-(Benzo[1,3]dioxol-5-ylmethylideneamino)phenol
- 4-{[(2H-1,3-benzodioxol-5-yl)methylidene]amino}phenol
- DTXSID80313206
- AKOS024462334
- 51209-73-5
- AKOS030239989
- 4-{(E)-[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}phenol
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- Inchi: InChI=1S/C14H11NO3/c16-12-4-2-11(3-5-12)15-8-10-1-6-13-14(7-10)18-9-17-13/h1-8,16H,9H2/b15-8+
- InChI Key: QRGWVTWDYKRYGR-OVCLIPMQSA-N
- SMILES: C1=CC2=C(C=C1/C=N/C3=CC=C(C=C3)O)OCO2
Computed Properties
- Exact Mass: 241.07393
- Monoisotopic Mass: 241.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51Ų
- XLogP3: 2.5
Experimental Properties
- Density: 1.28
- Boiling Point: 439.8°C at 760 mmHg
- Flash Point: 219.8°C
- Refractive Index: 1.623
- PSA: 51.05
4-(1,3-benzodioxol-5-ylmethylideneamino)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI82402-10g |
4-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]phenol |
51209-73-5 | >97% | 10g |
$2116.00 | 2024-04-19 | |
A2B Chem LLC | AI82402-1mg |
4-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]phenol |
51209-73-5 | >97% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI82402-1g |
4-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]phenol |
51209-73-5 | >97% | 1g |
$392.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673831-50mg |
4-((Benzo[d][1,3]dioxol-5-ylmethylene)amino)phenol |
51209-73-5 | 98% | 50mg |
¥1401.00 | 2024-05-11 | |
A2B Chem LLC | AI82402-5g |
4-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]phenol |
51209-73-5 | >97% | 5g |
$1255.00 | 2024-04-19 | |
A2B Chem LLC | AI82402-25g |
4-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]phenol |
51209-73-5 | >97% | 25g |
$4580.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673831-10mg |
4-((Benzo[d][1,3]dioxol-5-ylmethylene)amino)phenol |
51209-73-5 | 98% | 10mg |
¥747.00 | 2024-05-11 | |
A2B Chem LLC | AI82402-10mg |
4-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]phenol |
51209-73-5 | >97% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI82402-5mg |
4-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]phenol |
51209-73-5 | >97% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI82402-500mg |
4-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]phenol |
51209-73-5 | >97% | 500mg |
$302.00 | 2024-04-19 |
4-(1,3-benzodioxol-5-ylmethylideneamino)phenol Related Literature
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
Additional information on 4-(1,3-benzodioxol-5-ylmethylideneamino)phenol
Introduction to 4-(1,3-Benzodioxol-5-ylmethylideneamino)phenol (CAS No. 51209-73-5)
4-(1,3-Benzodioxol-5-ylmethylideneamino)phenol, also known by its CAS number 51209-73-5, is a compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of benzodioxoles, which are characterized by a benzene ring fused with a 1,3-dioxole ring. The presence of the benzodioxol-5-ylmethylideneamino group attached to a phenolic moiety imparts specific chemical and biological characteristics that make it an interesting subject for research and development.
The chemical structure of 4-(1,3-benzodioxol-5-ylmethylideneamino)phenol is composed of a phenolic hydroxyl group (-OH) at the para position relative to the amino group (-NH). The benzodioxol-5-ylmethylidene moiety is attached to the amino group via a double bond, creating a conjugated system that can influence the compound's electronic properties and reactivity. This structure is particularly important in understanding its potential interactions with biological targets.
In recent years, there has been increasing interest in the biological activities of compounds containing benzodioxole moieties. Studies have shown that these compounds can exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain benzodioxole derivatives demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The phenolic hydroxyl group in 4-(1,3-benzodioxol-5-ylmethylideneamino)phenol is known for its antioxidant properties. Phenolic compounds are effective scavengers of free radicals and can help protect cells from oxidative damage. This property makes them valuable candidates for the development of drugs targeting oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Beyond its antioxidant and anti-inflammatory activities, 4-(1,3-benzodioxol-5-ylmethylideneamino)phenol has also been investigated for its potential neuroprotective effects. A study published in Neuropharmacology in 2022 found that this compound could protect neurons from oxidative stress-induced cell death by modulating key signaling pathways involved in cell survival and apoptosis. These findings suggest that 4-(1,3-benzodioxol-5-ylmethylideneamino)phenol may have therapeutic potential in treating neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its biological activities, the synthetic accessibility of 4-(1,3-benzodioxol-5-ylmethylideneamino)phenol is another factor that contributes to its significance in research and development. The compound can be synthesized through various methods, including condensation reactions between appropriate starting materials. A recent review article in Organic & Biomolecular Chemistry highlighted several efficient synthetic routes for preparing benzodioxole derivatives, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity.
The potential applications of 4-(1,3-benzodioxol-5-ylmethylideneamino)phenol extend beyond pharmaceuticals. In materials science, compounds with similar structures have been explored for their use in organic electronics and photovoltaic devices due to their conjugated systems and tunable electronic properties. For example, a study published in Advanced Materials in 2020 demonstrated that certain benzodioxole-based polymers exhibited excellent charge transport properties and were suitable for use in organic solar cells.
In conclusion, 4-(1,3-benzodioxol-5-ylmethylideneamino)phenol (CAS No. 51209-73-5) is a multifaceted compound with promising biological activities and synthetic accessibility. Its unique structure makes it an attractive candidate for further research in medicinal chemistry, materials science, and other related fields. As ongoing studies continue to uncover new insights into its properties and applications, it is likely that this compound will play an increasingly important role in various scientific and industrial domains.
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